Product packaging for 4-Methanesulfonylamino-benzenesulfonamide(Cat. No.:CAS No. 4426-90-8)

4-Methanesulfonylamino-benzenesulfonamide

Cat. No.: B3062827
CAS No.: 4426-90-8
M. Wt: 250.3 g/mol
InChI Key: KPLRLDFXFOARQY-UHFFFAOYSA-N
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Description

4-Methanesulfonylamino-benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds recognized for its significant versatility and value in medicinal chemistry and biochemical research . Benzenesulfonamides are frequently investigated for their inhibitory properties against various enzymes. A primary research focus is on carbonic anhydrase inhibitors (CAIs), where the sulfonamide group acts as a zinc-binding function . These enzymes are implicated in a range of conditions, and inhibitors are studied for potential applications in areas such as anticancer therapies, targeting isoforms like hCA IX and XII that are overexpressed in hypoxic tumors . The structural motif of this compound also aligns with scaffolds used in the development of viral inhibitors. For instance, benzenesulfonamide derivatives have been designed as potent inhibitors of influenza A hemagglutinin, disrupting viral fusion with host cells , and have been explored in the optimization of HIV-1 Capsid (CA) protein inhibitors . Furthermore, the benzenesulfonamide core is a common feature in Schiff base compounds, which are synthesized and studied for their broad biological activities, including antimicrobial and anticancer effects, as well as for their interesting photophysical properties . Researchers value this compound for its potential to serve as a key intermediate or pharmacophore in the design, synthesis, and screening of new bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O4S2 B3062827 4-Methanesulfonylamino-benzenesulfonamide CAS No. 4426-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S2/c1-14(10,11)9-6-2-4-7(5-3-6)15(8,12)13/h2-5,9H,1H3,(H2,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLRLDFXFOARQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385527
Record name 4-Methanesulfonylamino-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-90-8
Record name 4-Methanesulfonylamino-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonylamino)benzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH3KA8XT39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 4 Methanesulfonylamino Benzenesulfonamide and Analogous Benzenesulfonamide Derivatives

General Synthetic Strategies for Benzenesulfonamide (B165840) Core Structures

The benzenesulfonamide core is a prevalent scaffold in medicinal chemistry. Its synthesis can be approached through various pathways, often tailored to the desired substitution pattern on the aromatic ring.

Approaches Utilizing Sulfanilamide (B372717) as a Starting Material

Sulfanilamide (4-aminobenzenesulfonamide) serves as a readily available and versatile starting material for the synthesis of more complex benzenesulfonamide derivatives. The primary amino group of sulfanilamide offers a reactive handle for further functionalization.

One common strategy involves the acylation of the amino group. For instance, reaction with chloroacetyl chloride in the presence of a base like potassium carbonate can yield 2-chloro-N-(4-sulfamoylphenyl)-acetamide. This intermediate can then undergo further reactions to build more complex structures. nih.gov

Another approach involves reacting sulfanilamide with various electrophiles. For example, it can be reacted with phenylchloroformate to produce a phenylcarbamate derivative, which can then be coupled with other molecules. nih.gov This multi-step approach allows for the introduction of diverse functionalities onto the sulfanilamide backbone. nih.govnih.gov

A summary of representative reactions starting from sulfanilamide is presented in Table 1.

Table 1: Synthetic Transformations Starting from Sulfanilamide

Starting Material Reagent(s) Product Reference
Sulfanilamide Chloroacetyl chloride, K₂CO₃, Acetone 2-chloro-N-(4-sulfamoylphenyl)-acetamide nih.gov
Sulfanilamide Phenylchloroformate Phenyl (4-sulfamoylphenyl)carbamate nih.gov

Formation via Reaction of Alkyl-4-halophenylsulfonate with Amines

While not as direct for the synthesis of the title compound, the reaction of sulfonyl halides with amines is a fundamental method for forming the sulfonamide bond. nsf.govnih.gov In a related fashion, aryl sulfonates can be used as precursors. For example, 4-nitrophenyl benzylsulfonate has been employed in the synthesis of a range of sulfonamides by reacting it with various aliphatic and aromatic amines at room temperature. This sulfur-phenolate exchange presents a viable alternative to traditional methods.

Multi-step Pathways for Substituted Benzenesulfonamides

The synthesis of substituted benzenesulfonamides often requires a multi-step sequence to install the desired functional groups in the correct positions. utdallas.edu A common starting material for these syntheses is acetanilide, which can be chlorosulfonated to introduce the sulfonyl chloride group. The acetamido group serves as a protecting group for the amine and directs the electrophilic aromatic substitution to the para position. utdallas.edu

The resulting p-acetamidobenzenesulfonyl chloride is a key intermediate that can be reacted with ammonia (B1221849) or amines to form the corresponding sulfonamide. utdallas.edu Subsequent hydrolysis of the acetamido group under acidic or basic conditions reveals the free amino group, yielding sulfanilamide or its N-substituted derivatives. google.com This sequence is a classic example of using a protecting group strategy to achieve the desired substitution pattern. utdallas.edu

A general scheme for this multi-step synthesis is as follows:

Acetylation of Aniline (B41778): Aniline is protected as acetanilide.

Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position.

Amination: The sulfonyl chloride is reacted with ammonia to form the sulfonamide.

Hydrolysis: The acetyl group is removed to yield 4-aminobenzenesulfonamide (sulfanilamide).

This pathway can be adapted to produce a wide variety of substituted benzenesulfonamides by using different starting anilines or by reacting the intermediate sulfonyl chloride with different amines. nih.gov

Specific Routes for Incorporating the Methanesulfonylamino Moiety

The introduction of the methanesulfonylamino (-NHSO₂CH₃) group onto the benzenesulfonamide core is a critical step in the synthesis of 4-Methanesulfonylamino-benzenesulfonamide. This can be achieved through several methods, primarily involving the reaction of an amino group with a methanesulfonylating agent.

Mesylation with Methanesulfonyl Chloride

Mesylation, the reaction with methanesulfonyl chloride (MsCl), is a standard and efficient method for introducing the methanesulfonyl (mesyl) group. mdpi.com This reaction is typically carried out on a primary or secondary amine in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. mdpi.com

In the context of synthesizing this compound, the starting material would be 4-aminobenzenesulfonamide (sulfanilamide). The amino group of sulfanilamide can react with methanesulfonyl chloride to form the desired N-methanesulfonylated product. This reaction directly attaches the methanesulfonyl group to the nitrogen atom at the 4-position of the benzenesulfonamide ring.

Table 2: Typical Conditions for Mesylation of Amines

Substrate Reagent Base Solvent Temperature Reference
Primary/Secondary Amine Methanesulfonyl Chloride (MsCl) Pyridine or Triethylamine Dichloromethane (DCM) 0 °C to Room Temperature mdpi.com
Alcohol Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM) Room Temperature

Regioselective Sulfonylation of Arylamine Intermediates

Regioselective sulfonylation is crucial when dealing with molecules that have multiple reactive sites. In the synthesis of benzenesulfonamide derivatives, controlling the position of sulfonylation on the aromatic ring is a key challenge.

Recent advances have demonstrated the use of photoredox catalysis for the direct sulfonylation of aniline derivatives with sulfinate salts. rsc.orgrsc.orgnih.gov This method allows for the formation of a carbon-sulfur bond at the ortho- and para-positions relative to the amino group. rsc.org While this method forms a sulfone rather than a sulfonamide directly on the ring, it highlights modern approaches to regioselective C-S bond formation.

For the synthesis of N-aryl sulfonamides, palladium-catalyzed cross-coupling reactions have been developed. A convenient method involves the coupling of methanesulfonamide (B31651) with aryl bromides and chlorides. acs.org This approach avoids the use of potentially genotoxic reagents like methanesulfonyl chloride reacting with anilines. acs.org This strategy could be applied to a suitably substituted aminophenyl bromide to construct the desired N-aryl methanesulfonamide linkage.

Iron-mediated reactions have also been shown to achieve regioselective C-H sulfonylmethylation of aniline derivatives, offering another route to introduce sulfonyl groups with positional control. acs.org These modern catalytic methods provide powerful tools for the synthesis of complex sulfonamides with high regioselectivity.

Synthesis of Key Intermediates and Precursors

The efficient construction of complex benzenesulfonamide derivatives relies on the successful preparation of key intermediates. These precursor molecules contain the necessary functional groups arranged on the benzene (B151609) ring, which can be selectively manipulated in subsequent synthetic steps.

A crucial intermediate for the synthesis of certain complex sulfonamides is N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester. A documented synthetic pathway involves the reduction of a nitro-substituted precursor. google.com

The process begins with the hydrogenation of N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester. This reduction is typically carried out using a catalyst such as palladium on carbon (Pd/C) in a solvent like isopropyl alcohol (IPA). The reaction mixture is subjected to a hydrogen atmosphere until the starting material is fully consumed. google.com Following the reduction, the catalyst is filtered off, and the resulting filtrate is concentrated under vacuum. The addition of IPA precipitates the desired product, which is then further purified by slurrying in a mixture of IPA and heptane. After filtration and drying, N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester is obtained as a solid. google.com

This intermediate serves as a valuable building block. For instance, it can undergo mesylation, where it is treated with methanesulfonyl chloride in the presence of a base like pyridine in an acetonitrile (B52724) solvent. This reaction specifically targets the newly formed amino group to yield N-(4-methanesulfonylamino-2-sulfamoyl-phenyl)-malonamic acid methyl ester, a key component in the synthesis of compounds like Setrobuvir. google.com

Table 1: Synthesis of N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester

Step Reactant Reagents Solvent Outcome Yield Purity (HPLC)

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many benzenesulfonamide derivatives. This reaction is pivotal as it introduces a versatile amino group that can be further functionalized. A common example is the reduction of the anti-inflammatory drug Nimesulide, which is N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. scielo.br

The conversion of Nimesulide to its amino analog, N-(4-amino-2-phenoxyphenyl)methanesulfonamide, can be efficiently achieved using reducing agents like tin (Sn) in the presence of hydrochloric acid (HCl). scielo.br This method is a classic approach for nitroarene reduction. Other widely used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts like Raney nickel or palladium-on-carbon, or using other metals in acidic media, such as iron. wikipedia.orgjsynthchem.com The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure selectivity. jsynthchem.com The resulting arylamine is a key precursor for creating a diverse range of analogs through derivatization of the amino group. scielo.br The reduction of the nitro group in Nimesulide has been shown to completely alter its biological properties, indicating the significance of this functional group in its mechanism of action. nih.govnih.gov

Table 2: Common Reagents for Nitro-substituted Benzenesulfonamide Reduction

Reagent System Description Typical Conditions Reference
Sn / HCl Tin metal in hydrochloric acid Often requires heating scielo.br
Fe / Acid Iron powder in an acidic medium (e.g., acetic acid) Refluxing solvent wikipedia.org
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, Raney Ni) Pressurized hydrogen, various solvents wikipedia.org
Sodium Hydrosulfite Na₂S₂O₄ Aqueous or mixed solvent systems wikipedia.org

Derivatization Strategies for Structural Diversity

Once key intermediates with reactive functional groups like amines are synthesized, various derivatization strategies can be employed to generate a library of structurally diverse compounds. These modifications are crucial for exploring structure-activity relationships in drug discovery.

N-acylation is a common and straightforward method to modify the amino group of arylamine derivatives of benzenesulfonamides. This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine. scielo.br

For example, N-(4-amino-2-phenoxyphenyl)methanesulfonamide, obtained from the reduction of Nimesulide, can be readily N-acylated. The reaction is generally faster than the direct acylation of the sulfonamide nitrogen in the parent Nimesulide molecule. scielo.br A variety of acyl chlorides can be used to introduce different acyl groups, leading to a range of N-acylated derivatives. Similarly, N-sulfonylation can be achieved by reacting the amine with a sulfonyl chloride to introduce a second sulfonamide linkage. scielo.br Another effective set of reagents for this transformation are N-acylbenzotriazoles, which can acylate sulfonamides in the presence of a base like sodium hydride (NaH) to produce N-acylsulfonamides in high yields. semanticscholar.orgepa.gov

Table 3: Examples of N-Acylation Reactions

Starting Material Acylating Agent Base Product Yield Reference
N-(4-amino-2-phenoxyphenyl)methanesulfonamide Acetyl chloride Pyridine N-(4-acetylamino-2-phenoxyphenyl)methanesulfonamide Good scielo.br
N-(4-amino-2-phenoxyphenyl)methanesulfonamide Benzoyl chloride Pyridine N-(4-benzoylamino-2-phenoxyphenyl)methanesulfonamide Excellent scielo.br
Methanesulfonamide 4-Methylbenzoylbenzotriazole NaH N-(4-methylbenzoyl)methanesulfonamide 89% semanticscholar.org

Incorporating heterocyclic rings into the benzenesulfonamide structure is a powerful strategy for creating novel chemical entities. These rings can significantly influence the compound's physicochemical properties and biological activity.

The synthesis of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles often proceeds through common intermediates like semicarbazides or thiosemicarbazides, which can be derived from benzenesulfonamide precursors.

Triazoles : 1,2,3-triazoles are frequently synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govcu.edu.eg In this approach, a benzenesulfonamide core is functionalized with either an azide (B81097) or an alkyne group. The subsequent reaction with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst efficiently forms the 1,2,3-triazole ring, linking the benzenesulfonamide moiety to another chemical fragment. nih.govnih.gov This method is highly versatile and allows for the creation of a wide array of derivatives. cu.edu.eg

Oxadiazoles and Thiadiazoles : The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles commonly involves the cyclization of acyl semicarbazide (B1199961) or acyl thiosemicarbazide (B42300) precursors, respectively. These precursors can be prepared by reacting a carboxylic acid derivative (such as an acid chloride or ester) with semicarbazide or thiosemicarbazide. The subsequent cyclization is typically achieved by dehydration or desulfurization using various reagents. nih.gov

For 1,3,4-oxadiazoles, a carboxylic acid can be condensed with semicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (POCl₃). wisdomlib.orgorientjchem.org For 1,3,4-thiadiazoles, a similar reaction is performed with thiosemicarbazide, often using reagents like sulfuric acid, polyphosphoric acid, or phosphorus halides to facilitate the cyclization. nih.govjocpr.com Oxidative cyclization of thiosemicarbazones using reagents like ferric chloride is another established route to 2-amino-5-substituted thiadiazoles. nih.gov

Table 4: General Synthetic Routes to Heterocycles from Benzenesulfonamide Precursors

Heterocycle General Method Key Intermediate Common Reagents
1,2,3-Triazole Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Benzenesulfonamide-azide or -alkyne Copper(I) source (e.g., CuSO₄/sodium ascorbate)
1,3,4-Oxadiazole Cyclocondensation/Dehydration Acyl semicarbazide H₂SO₄, POCl₃

Cyclization Reactions to Form Heterocyclic Moieties

Formation of Hexahydropyrimidine (B1621009) Derivatives from Ureido/Thioureido Acids

The synthesis of hexahydropyrimidine derivatives, particularly dihydropyrimidinones (DHPMs), often employs the Biginelli reaction. This one-pot, three-component condensation involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, typically under acidic catalysis. jk-sci.comwikipedia.org While the direct use of pre-formed ureido or thioureido acids in this reaction is not the classic approach, the core reactive components—urea and thiourea—provide the foundational N-C-N fragment of the resulting heterocyclic ring. biomedres.us Benzenesulfonamide moieties can be incorporated into the final structure by using a starting material that already contains this group, for example, a benzenesulfonamide-substituted benzaldehyde (B42025).

The general mechanism of the Biginelli reaction is initiated by the acid-catalyzed reaction between the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form. The final step involves cyclization through the attack of the amine onto a carbonyl group, followed by dehydration to yield the dihydropyrimidinone. wikipedia.org

Table 1: Examples of Biginelli Reaction Components for Dihydropyrimidinone Synthesis

Component 1 (Aldehyde) Component 2 (β-Dicarbonyl) Component 3 (Urea/Thiourea) Catalyst
Benzaldehyde Ethyl acetoacetate Urea Brønsted or Lewis Acid
Substituted Benzaldehyde Methyl aroylpyruvate Thiourea Sodium Hydrogen Sulfate
Synthesis of Pyrazolyl and Pyrrolyl Derivatives from Acid Hydrazides

Acid hydrazides are versatile precursors for the synthesis of five-membered heterocyclic rings like pyrazoles and pyrroles attached to a benzenesulfonamide core. The pyrazole (B372694) ring, in particular, is a common target in medicinal chemistry.

One established method for creating pyrazolyl benzenesulfonamides involves the reaction of 4-hydrazinobenzenesulfonamide hydrochloride with a 1,3-dicarbonyl compound. researchgate.net For instance, the cyclocondensation of 4-hydrazinobenzenesulfonamide with a morpholine-substituted β-diketone in a solvent like dimethylformamide (DMF) under acidic conditions and heat leads to the formation of a 1,3,5-triaryl pyrazole derivative bearing the sulfonamide moiety at the 1-position of the pyrazole ring. researchgate.net

Another approach involves the condensation of sulfonylhydrazides with various aldehydes or ketones to form sulfonyl hydrazones. These intermediates can then undergo further reactions, such as [3+2] cycloaddition with alkenes or alkynes, to construct the pyrazole ring. beilstein-journals.orgresearchgate.net For example, pyrazoles can be synthesized from a reaction between a sulfonyl hydrazone and benzyl (B1604629) acrylate (B77674) under transition-metal-free conditions. researchgate.net The synthesis of pyrazolyl benzenesulfonamide derivatives has been shown to yield compounds with potential anti-inflammatory and antimicrobial properties. mdpi.com

Table 2: Synthesis of Pyrazolyl Benzenesulfonamides

Benzenesulfonamide Precursor Reactant Key Reaction Type Resulting Moiety
4-Hydrazinobenzenesulfonamide 1,3-Diketone Cyclocondensation 1-(4-Sulfamoylphenyl)pyrazole
Benzenesulfonyl hydrazide Benzaldehyde Condensation Benzenesulfonyl hydrazone

Azo Coupling Reactions in 1,4-Benzenesulfonamide Derivative Synthesis

Azo coupling is a fundamental reaction in organic chemistry used to synthesize azo compounds, which are characterized by an -N=N- double bond. This electrophilic aromatic substitution reaction is widely used to produce derivatives of 1,4-benzenesulfonamide, often yielding brightly colored compounds. niscpr.res.in

The synthesis begins with the diazotization of an aromatic amine, such as a sulfonamide bearing a primary amino group (e.g., sulfanilamide). This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). nih.govsemanticscholar.org The resulting diazonium salt is a potent electrophile. niscpr.res.in

This diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound like a phenol, naphthol, or another amine. niscpr.res.inukm.my The diazonium ion attacks the activated aromatic ring of the coupling partner, usually at the para position, to form the stable azo-linked product. niscpr.res.in This method allows for the creation of a wide variety of azo-benzenesulfonamide derivatives by varying the coupling component. nih.govresearchgate.net

Table 3: General Scheme for Azo Coupling in Benzenesulfonamide Synthesis

Step Reagents Intermediate/Product Conditions
1. Diazotization Amine-sulfonamide, NaNO₂, HCl Diazonium salt 0-5 °C

Synthesis of Hydrazinyl-sulfonamide Derivatives

Hydrazinyl-sulfonamide derivatives, particularly 4-hydrazino-benzenesulfonamide, are crucial intermediates for synthesizing other complex heterocyclic systems like pyrazoles. researchgate.net There are two primary routes for their preparation.

The first method involves the diazotization of 4-aminobenzenesulfonamide, followed by a reduction step. researchgate.net In this process, 4-aminobenzenesulfonamide is treated with sodium nitrite in the presence of a strong acid to form the corresponding diazonium salt. This intermediate is then reduced, for example with a solution of tin(II) chloride in concentrated hydrochloric acid, to yield 4-hydrazino-benzenesulfonamide hydrochloride. researchgate.net

A second, more direct method involves the reaction of a benzenesulfonamide with a leaving group at the 4-position, such as p-chlorobenzenesulfonamide, with hydrazine (B178648) hydrate (B1144303). This nucleophilic aromatic substitution reaction is often carried out at elevated temperatures and pressures in an autoclave. The use of an excess of hydrazine hydrate typically drives the reaction to completion. This method can offer high yields and purity, making it suitable for industrial-scale production.

Preparation of Sulfonamide Chalcone (B49325) Derivatives

Chalcones are α,β-unsaturated ketones that serve as precursors for various heterocyclic compounds and possess a range of biological activities. The incorporation of a sulfonamide moiety into the chalcone structure can be achieved through several synthetic pathways, with the Claisen-Schmidt condensation being the most prevalent. jk-sci.combiomedres.us

The standard approach involves the base-catalyzed condensation of a sulfonamide-substituted acetophenone (B1666503) with an aromatic aldehyde. biomedres.us For instance, N-(4-acetylphenyl)benzenesulfonamide can be reacted with various benzaldehyde derivatives in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. The reaction proceeds through the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final chalcone product. biomedres.us

Alternatively, chalcones can be synthesized first, and the sulfonamide group can be introduced in a subsequent step. This involves the chlorosulfonation of a pre-formed chalcone using chlorosulfonic acid, followed by reaction of the resulting sulfonyl chloride with an appropriate amine to form the sulfonamide. jk-sci.com

Table 4: Claisen-Schmidt Synthesis of Sulfonamide Chalcones

Substituted Acetophenone Aromatic Aldehyde Catalyst Solvent
N-(4-acetylphenyl)benzenesulfonamide Benzaldehyde NaOH or KOH Ethanol
4-acetyl-N-(p-tolyl)benzenesulfonamide 4-Nitrobenzaldehyde Base Methanol/Ethanol

Introduction of Alkanamide Moieties in Benzenesulfonamide Synthesis

Alkanamide moieties can be incorporated into benzenesulfonamide structures to modify their physicochemical properties. This is typically achieved by forming an amide bond between an amino-substituted benzenesulfonamide and a carboxylic acid or its derivative.

A common method involves the acylation of an aminobenzenesulfonamide, such as metanilamide or sulfanilamide, with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine. The amino group of the benzenesulfonamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form the amide linkage.

Another approach utilizes peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBop (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), to facilitate the amide bond formation between a free carboxylic acid and the aminobenzenesulfonamide. This method is particularly useful for more complex or sensitive substrates where the use of acyl chlorides might be too harsh. These reactions allow for the systematic extension of the benzenesulfonamide molecule by adding alkanamide chains of varying lengths and functionalities.

Table 5: Methods for Introducing Alkanamide Moieties

Benzenesulfonamide Substrate Acylating Agent Coupling Method/Reagent
3-Aminobenzenesulfonamide Propanoyl chloride Base (e.g., Triethylamine)
4-Aminobenzenesulfonamide Acetic anhydride Base (e.g., Pyridine)
Phenylalanine derivative with a free amine Substituted benzenesulfonyl chloride Base (e.g., TEA)

Molecular Characterization and Structural Elucidation Techniques

Spectroscopic Methods for Compound Validation

Spectroscopic techniques are instrumental in the initial verification of the synthesis and purity of 4-Methanesulfonylamino-benzenesulfonamide. Each method probes different aspects of the molecule's interaction with electromagnetic radiation, yielding distinct and complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzenesulfonamide (B165840) ring would typically appear as a set of multiplets in the downfield region (around 7.0-8.0 ppm). The protons of the methanesulfonyl group's methyl would be expected to produce a singlet in a more upfield region. The amine proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the different carbon environments. The aromatic carbons would resonate in the 120-140 ppm range. The carbon of the methyl group in the methanesulfonyl moiety would be expected at a much higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on general principles and data for analogous compounds.)

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CH7.0 - 8.0 (m)120 - 140
Methyl (CH₃)~3.0 (s)~40
Amine (NH)Variable (br s)-

s = singlet, br s = broad singlet, m = multiplet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups.

The presence of the two sulfonamide groups would be indicated by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide and the amino group would likely appear as a broad band in the region of 3400-3200 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3100-3000 cm⁻¹ and 2960-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be expected in the 1600-1450 cm⁻¹ region.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3400 - 3200
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching2960 - 2850
Aromatic C=CStretching1600 - 1450
S=OAsymmetric Stretching1350 - 1300
S=OSymmetric Stretching1160 - 1140

Mass Spectrometry (MS, LC-MS-MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight. Fragmentation of the molecule would likely involve the cleavage of the sulfonamide bonds, leading to characteristic fragment ions. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS-MS) would allow for the separation of the compound from a mixture before its mass analysis, providing higher sensitivity and specificity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to the presence of the benzene (B151609) ring. The UV-Vis spectrum would likely show absorption maxima (λ_max) characteristic of the benzenoid system, which can be influenced by the nature and position of the substituents.

Advanced Structural Determination: X-ray Crystallography

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state.

Analysis of Molecular Conformation and Crystal Packing

Although a specific crystal structure for this compound is not publicly available, analysis of related sulfonamide structures provides insights into the likely molecular conformation and crystal packing.

Investigation of Intermolecular Hydrogen Bonding and Other Noncovalent Interactions (e.g., C-H...π interactions)

In the absence of specific crystallographic data for this compound, a definitive analysis of its hydrogen bonding network and other noncovalent interactions is not possible. Generally, sulfonamide moieties are known to participate in robust N-H...O hydrogen bonds, which often play a crucial role in the formation of supramolecular assemblies in the solid state. The presence of two sulfonamide groups in this compound would suggest the potential for extensive hydrogen-bonding networks.

Furthermore, the benzene ring within the molecule could potentially engage in C-H...π interactions, where a C-H bond from a neighboring molecule interacts with the electron-rich π-system of the aromatic ring. The specific geometry and prevalence of such interactions are highly dependent on the crystal packing, which remains undetermined for this compound.

Characterization of Structural Disorder in Crystalline Forms

Structural disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice, is a phenomenon observed in some crystalline solids. For certain substituted benzenesulfonamides, disorder in the orientation of the benzene ring or substituent groups has been reported. However, without experimental crystallographic data for this compound, it is impossible to determine if its crystalline forms exhibit any structural disorder.

Future experimental studies, such as single-crystal X-ray diffraction, would be necessary to elucidate the precise molecular conformation, intermolecular interactions, and potential for structural disorder in this compound. Such data would be invaluable for a comprehensive understanding of its solid-state chemistry and material properties.

Enzymatic Inhibition and Biological Target Interactions in Vitro

Glyoxalase I (Glx-I) Inhibition as a Therapeutic Strategy

In vitro Evaluation of 1,4-Benzenesulfonamide Derivatives as Glx-I Inhibitors

The glyoxalase system, particularly the enzyme glyoxalase I (Glx-I), is a crucial target in cancer therapy due to its overexpression in cancerous cells. nih.gov This system protects cells from harmful endogenous metabolites, primarily by converting cytotoxic methylglyoxal (B44143) into non-toxic lactic acid. nih.gov A series of 1,4-benzenesulfonamide derivatives have been designed, synthesized, and evaluated for their inhibitory activity against the human Glx-I enzyme. nih.govnih.gov

Structure-activity relationship (SAR) studies identified several compounds with potent inhibitory activity. nih.gov The synthesis of these target compounds was achieved through an azo coupling reaction involving aniline (B41778) derivatives and activated substituted aromatic compounds. nih.gov Among the tested derivatives, two compounds demonstrated particularly strong Glx-I inhibition. nih.gov

Detailed findings from the in vitro evaluation are presented below:

Compound NameIC50 (µM)
(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (Compound 26)0.39
(E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (B165840) (Compound 28)1.36

These results highlight that specific structural modifications to the 1,4-benzenesulfonamide scaffold can produce potent Glx-I inhibitors, with IC50 values in the sub-micromolar to low micromolar range. nih.govnih.gov

Structure Activity Relationship Sar Studies of 4 Methanesulfonylamino Benzenesulfonamide Analogs

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the substituents on the benzenesulfonamide (B165840) ring are a cornerstone of designing isoform-specific CA inhibitors. The rationale behind this approach is that while the active site around the catalytic zinc ion is highly conserved among different CA isoforms, the amino acid residues at the entrance and rim of the active site cavity show greater variability. nih.gov By adding tails that can interact with these non-conserved residues, it is possible to achieve selective inhibition. nih.govresearchgate.net

The nature, size, and chemical properties of the "tail" moiety appended to the benzenesulfonamide core profoundly influence the inhibitory potency and selectivity against various CA isoforms. nih.govacs.org This is because these tail groups extend into different regions of the active site, making critical contacts with amino acid residues and water molecules, thereby tailoring the inhibition profile. nih.govacs.org

Research has shown that bulky, hydrophobic groups, such as cyclooctyl or cyclododecyl substituents, at the meta or ortho positions can lead to favorable hydrophobic contacts within the CA IX binding site, while steric hindrance prevents binding to off-target isoforms like CA I and CA II. acs.org The introduction of diverse chemical functionalities, including aromatic, aliphatic, and cycloalkyl moieties, has been explored to achieve greater chemical diversity and isoform selectivity. nih.gov

For instance, studies on triazinyl-substituted aminobenzenesulfonamide conjugates revealed that the introduction of non-polar amino acid side chains (e.g., Alanine, Tyrosine, Tryptophan) as tail moieties enhanced inhibitory activity against the tumor-associated isoform hCA XII compared to analogs with polar side chains (e.g., Serine, Threonine, Asparagine, Glutamine). mdpi.com In contrast, for isoforms hCA I, II, and IV, the inhibitory effect increased with the bulk of the amino acid side chain among the less polar derivatives. mdpi.com This highlights how the tail's character can be tuned to target specific isoforms.

The table below illustrates the differential inhibitory activities (Ki, in nM) of selected 1,3,5-triazine (B166579) conjugates with polar and non-polar amino acid tails against various human carbonic anhydrase (hCA) isoforms.

Data sourced from inhibition studies on triazinyl-substituted aminobenzenesulfonamide conjugates. mdpi.com

The incorporation of spacer groups between the benzenesulfonamide core (the "warhead") and the tail moiety is a significant strategy for modulating the binding affinity and selectivity of CA inhibitors. nih.govtandfonline.com These linkers can provide greater conformational freedom, allowing the inhibitor to adopt an optimal orientation within the enzyme's active site. nih.gov The length and chemical nature of the spacer are critical determinants of the inhibitor's potency. sigmaaldrich.com

For example, the ureidic moiety has been shown to be a particularly effective linker. nih.gov It helps the entire inhibitor molecule assume the best conformation within the enzyme cavity and contributes to stabilizing the enzyme-inhibitor complex through hydrogen bonds. nih.gov Similarly, studies using —CF₂— or —CHNH₂— spacers revealed that these groups permit novel binding modes for the tail portion of the inhibitor compared to conventional CAIs without such linkers. nih.gov This altered binding can be leveraged to develop isoform-specific inhibitors. nih.gov

Research has demonstrated that the length of the spacer can have a dramatic effect. In one study, two "two-prong" ligands were synthesized with different length spacers connecting a benzenesulfonamide group to a copper-iminodiacetate complex. The ligand with a shorter spacer (22 Å) exhibited a binding affinity for hCA-I that was approximately two orders of magnitude higher than the ligand with a longer spacer (29 Å), making it a highly potent inhibitor. sigmaaldrich.com This differential binding was attributed directly to the chain length of the spacer moiety. sigmaaldrich.com

For instance, the presence of a nitro group on an N-substituted sulfonamide derivative was found to position it within a hydrophilic pocket formed by the amino acid residues Thr199 and Thr200 in the hCA II active site. nih.gov In another study comparing analogs with different functional groups in the para-tail position, such as acetamide, hydroxy, or tert-butyl carbamate (B1207046), it was observed that the nature of these polar substituents did not significantly affect the binding strength across several CA isozymes. acs.org However, some selectivity differences were noted; for example, the acetamide-containing compound did not bind to CA I, whereas the hydroxy and tert-butyl carbamate analogs showed low micromolar affinity for this isoform. acs.org

Conversely, studies on triazinyl-substituted benzenesulfonamides showed that derivatives with non-polar amino acid side chains were generally more potent inhibitors of hCA XII than their counterparts with polar side chains. mdpi.com This suggests that for certain isoforms, hydrophobic interactions may be a more dominant factor in achieving high-affinity binding than polar interactions.

The table below shows the inhibition constants (Kᵢ) for a series of hydrazonobenzenesulfonamides against several hCA isoforms, illustrating the impact of different substituents, including polar methoxy (B1213986) groups.

Data sourced from inhibition studies on hydrazonobenzenesulfonamides. nih.gov

Conformational Analysis and Ligand-Target Binding Modes

Understanding the three-dimensional arrangement of inhibitors within the enzyme's active site is fundamental to rational drug design. X-ray crystallography and molecular modeling studies provide detailed insights into the binding modes of 4-methanesulfonylamino-benzenesulfonamide analogs, revealing the importance of specific conformations and interactions.

Many potent benzenesulfonamide-based inhibitors adopt an extended conformation that allows the tail portion to reach and interact with residues on the periphery of the active site. The sulfonamide group itself acts as an anchor, with its ionized nitrogen coordinating to the catalytic Zn²⁺ ion and its oxygen atoms typically forming a hydrogen bond with the backbone nitrogen of the conserved residue Thr199. nih.govnih.gov

Inhibitors designed with linkers, such as a ureidoethylaminobenzyl tail, demonstrate this extended binding mode. nih.gov The linker facilitates the optimal positioning of the tail, allowing it to engage in additional interactions that enhance affinity and selectivity. nih.gov As these extended compounds reach out of the active site, their tail groups may become less ordered, indicating a degree of flexibility that can be crucial for adapting to the specific topography of different CA isoforms. nih.gov This flexibility, conferred by linkers, allows the molecule to assume the most favorable conformation within the enzyme cavity. nih.gov

Hydrophobic interactions are a primary driving force for the binding of many benzenesulfonamide inhibitors to carbonic anhydrase. harvard.edu The active site of CA isoforms contains distinct hydrophobic pockets, and the affinity and selectivity of an inhibitor are often dictated by how well its nonpolar moieties fit into these pockets. bohrium.comnih.govacs.org

X-ray crystallographic studies consistently show that hydrophobic parts of the inhibitors, such as phenyl rings or cycloalkyl tails, are buried deep within the active site, making contact with a host of nonpolar amino acid residues. nih.govacs.org Key residues that frequently line these hydrophobic pockets include Val121, Phe131, Val135, Leu198, Pro202, and Leu204. nih.govacs.org For example, the nonpolar, puckered cyclohexyl ring of one inhibitor was found nestled in a hydrophobic pocket lined by Phe131, Val135, Pro202, and Leu204. nih.gov Similarly, molecular docking simulations have shown that a 3-methoxy-substituted hydrazone analog elicits several hydrophobic contacts with Leu198, Val121, and Pro202, explaining its higher affinity for hCA IX compared to an unsubstituted analog. nih.gov These structural studies confirm that active-site residues lining the hydrophobic pocket are key determinants of the positional binding and affinity of inhibitors. bohrium.comnih.gov

Specific Structural Features and Their Contributions to Activity

The biological activity of this compound analogs is profoundly influenced by specific structural modifications. Structure-Activity Relationship (SAR) studies reveal that alterations involving heterocyclic systems, aryloxy groups, stereochemistry, and the nature of ring structures are critical in determining the potency and selectivity of these compounds.

Effects of Heterocyclic Ring Systems (e.g., Thiazoles, Quinazolines, Pyrazoles) on Biological Activity

The incorporation of heterocyclic rings into the benzenesulfonamide scaffold is a key strategy for modulating biological activity. These rings can influence the molecule's electronic properties, conformation, and ability to form specific interactions with biological targets.

Research into pyrazoline-containing benzenesulfonamides has identified potent inhibitors of acetylcholinesterase (AChE). acs.org For instance, the compound 4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide demonstrated significant AChE inhibition with a nanomolar IC50 value, surpassing the standard drug tacrine. acs.org SAR studies on these pyrazoline derivatives indicated that the substitution pattern on the phenyl ring is crucial; compounds with 2,5-difluoro substituents were found to be more active than those with 3,5-difluoro groups. acs.org

Thiazole (B1198619) and its derivatives are also important moieties in medicinal chemistry. nih.gov The fusion of a thiazole ring with a pyrazole (B372694) system in benzenesulfonamide hybrids has been explored to target enzymes like α-glucosidase and urease. researchgate.net In a series of aryl thiazolone–benzenesulfonamides designed as carbonic anhydrase IX (CA IX) inhibitors, several derivatives showed significant anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values in the low micromolar range. rsc.org

Quinazoline derivatives have also been investigated for their therapeutic potential, including anticancer and antitubercular activities. researchgate.net The integration of various heterocyclic systems, including imidazoles, triazoles, and benzimidazoles, has been shown to enhance the bioactivity of sulfonamides. nih.govmdpi.com For example, molecular hybrids containing benzenesulfonamide and imidazole (B134444) moieties displayed selective and high cytotoxic effects in HeLa cancer cells, with IC50 values between 6–7 μM. mdpi.comnih.gov Similarly, benzenesulfonamides bearing a 1,2,3-triazole moiety have been developed as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov

Table 1: Biological Activity of Benzenesulfonamide Analogs with Heterocyclic Rings
Compound/Derivative ClassHeterocycleTarget/ActivityPotency (IC50 / KI)
Pyrazoline Derivative (A01)PyrazolineAcetylcholinesterase (AChE) InhibitionIC50: 6.36 nM; KI: 3.31 nM
Aryl Thiazolone-BenzenesulfonamidesThiazoloneAnticancer (MDA-MB-231, MCF-7)IC50: 1.52–6.31 μM
Imidazole Hybrids (11-13)ImidazoleAnticancer (HeLa cells)IC50: 6–7 μM
1,2,3-Triazole Derivative (6e)1,2,3-TriazolehCA I InhibitionKI: 47.8 nM

Influence of Phenoxy and other Aryloxy Groups in Derivatized Compounds

The introduction of phenoxy or other aryloxy groups can significantly enhance the inhibitory potency of benzenesulfonamide derivatives. These groups can occupy additional binding pockets on a target protein, leading to improved affinity. nih.gov

In a study on inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), it was found that 2-alkoxy or aryloxy substitutions on a 1,4-bis(arylsulfonamido)benzene scaffold generally led to improved potencies, often in the submicromolar range. nih.gov For example, an O-linked naphthalene (B1677914) analog exhibited a remarkable improvement in inhibitory activity against the Keap1-Nrf2 PPI, with an IC50 value of 64.5 nM. nih.gov In contrast, adding an extra methoxy or 4-fluorobenzyloxy group at other positions on the core phenyl ring resulted in a dramatic decrease in potency. nih.gov

The position of the aryloxy linkage is also critical. For O-linked benzyl (B1604629) fragments, substitution at the para position of the substituent ring was preferred for PPI inhibition over the meta position. nih.gov This highlights the importance of the spatial arrangement of the aryloxy group for optimal interaction with the target.

Table 2: Influence of Aryloxy Groups on Keap1-Nrf2 PPI Inhibition
Compound ClassKey FeaturePotency (IC50)
Phenyl Derivative (7a)C2-Phenyl substituent3.47 μM
Biphenyl Derivative (9b)C2-Phenoxy substituent0.83 μM
Biphenyl Derivative (7l)C2-Biphenyl substituent0.39 μM
Naphthalene Derivative (12d)O-linked naphthalene on naphthalene scaffold64.5 nM

Stereochemical Considerations in Novel Benzenesulfonamide Derivatives

Stereochemistry plays a vital role in the biological activity of chiral benzenesulfonamide derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, and different stereoisomers of the same compound can exhibit vastly different potencies.

A clear example is seen in the stereochemical structure-activity relationship of N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide derivatives. oup.comamanote.com In a study of four stereoisomers with two asymmetric centers, the biological activities were found to be distinct for each isomer. The N-[(R)-2,3-epoxypropyl]-N-[(R)-α-methylbenzyl]benzenesulfonamide was identified as the most active isomer. oup.com

Further analysis revealed that the stereochemistry at the benzylic position was more critical for biological activity than the configuration at the C2 position of the epoxypropyl group. oup.com This indicates that the specific orientation of the α-methylbenzyl group is a primary determinant for the molecule's interaction with its biological target.

Relationship between Ring Size and Heteroatom Presence on Activity

SAR studies comparing different linkers attached to a benzenesulfonamide core have shown that cyclic structures can confer higher potency. For instance, derivatives containing a rigid cyclic urea (B33335) (imidazolidin-2-one) linker showed notably low micromolar activities as carbonic anhydrase inhibitors, with this rigidity contributing to a reduction in KI values. tandfonline.comresearchgate.net In contrast, more flexible acyclic amine or amide linkers resulted in different activity profiles. tandfonline.com This suggests that pre-organizing the molecule into a more rigid, favorable conformation for binding can enhance activity.

The type of ring system also matters. In one study, a derivative with an aromatic phenyl ring showed moderate activity (IC50 = 3.47 μM), whereas a corresponding analog with a saturated heterocyclic piperidine (B6355638) ring was significantly less potent, indicating a preference for the aromatic system in that particular context. nih.gov The presence of heteroatoms like nitrogen, oxygen, or sulfur is integral to the chemical nature of heterocyclic rings, affecting their stability and potential for hydrogen bonding and other interactions. minarjournal.com The introduction of sulfonamide moieties to heterocyclic templates is a known strategy to enrich the lipophilic properties of the resulting derivatives, which can in turn affect their biological activity. nih.gov

Computational and Theoretical Investigations of Benzenesulfonamide Compounds

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how benzenesulfonamide (B165840) derivatives, such as 4-Methanesulfonylamino-benzenesulfonamide, interact with their biological targets.

Molecular docking simulations are pivotal in predicting how a ligand, such as a benzenesulfonamide derivative, fits into the active site of a protein and in estimating the strength of this interaction, known as binding affinity. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring them to identify the most favorable binding mode. rjb.ro The scoring functions used in docking programs estimate the free energy of binding, with lower energy scores typically indicating a more stable and potent ligand-receptor complex. nih.govmdpi.com For instance, in silico docking studies on various sulfonamide derivatives have been performed to understand their hypothetical binding modes with receptors like penicillin-binding protein 2X. rjb.ro Such studies reveal that even with a common core structure, different derivatives can exhibit varied interactions and binding sites. rjb.ro

The binding energy, inhibition constant, intermolecular energies, and root-mean-square deviation (RMSD) are key parameters derived from docking studies that indicate the stability and affinity of the ligand-receptor complex. nih.gov These computational predictions are invaluable in the early stages of drug discovery for identifying promising lead compounds.

The stability of a ligand-receptor complex is governed by a variety of non-bonding interactions. Molecular docking simulations provide a detailed analysis of these interactions, which include hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions. rjb.romdpi.com For benzenesulfonamide derivatives, the sulfonamide group is a key player in forming hydrogen bonds with amino acid residues in the active site of the target protein. rjb.ro For example, docking studies have shown that sulfonamide derivatives can form favorable hydrogen bond interactions with amino acids like GLY 664, VAL 662, and ARG 426 in the active site of penicillin-binding protein 2X. rjb.ro

A summary of common non-bonding interactions observed in molecular docking studies of benzenesulfonamide derivatives is presented in the table below.

Interaction TypeDescriptionKey Functional Groups Involved
Hydrogen Bonds An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Sulfonamide group (-SO2NH-), Amino group (-NH2), Hydroxyl groups (-OH)
Hydrophobic Contacts The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Benzene (B151609) ring, Alkyl chains
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.All atoms in the ligand and receptor
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.Charged amino acid residues, Polar functional groups

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govmdpi.com Molecular docking is a powerful tool for virtual screening, allowing for the rapid assessment of thousands of compounds against a protein target. nih.govresearchgate.net This approach has been successfully used to identify novel inhibitors for specific targets. mdpi.com

Once a "hit" or a promising lead compound is identified, the process of lead optimization begins, where the chemical structure of the compound is modified to improve its potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov Molecular docking plays a crucial role in this phase by predicting how structural modifications will affect the binding mode and affinity of the ligand. nih.gov For example, by analyzing the docking pose of a lead compound, medicinal chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions with the target protein, thereby enhancing its inhibitory activity. rsc.org

Quantum Chemical Calculations for Electronic Structure and Interactions

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions. These methods are used to complement and refine the insights gained from molecular docking simulations.

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. researchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is commonly used in DFT calculations for its accuracy in predicting molecular geometries and electronic properties. epstem.netrsc.orgnih.gov

For benzenesulfonamide derivatives, DFT calculations with the B3LYP functional can be used to determine the optimal geometry of the molecule, which is crucial for understanding its conformational preferences and how it fits into a receptor's active site. researchgate.netresearchgate.net These calculations also provide valuable information about electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, which are important for predicting the molecule's reactivity and interaction with other molecules. bsu.byscispace.com

Below is a table summarizing the applications of DFT in the study of benzenesulfonamide compounds.

ApplicationDescriptionInformation Obtained
Geometry Optimization Finding the lowest energy conformation of the molecule.Bond lengths, bond angles, dihedral angles
Electronic Properties Calculating the distribution of electrons and energy levels.HOMO-LUMO gap, Mulliken charges, Molecular Electrostatic Potential
Vibrational Analysis Predicting the infrared and Raman spectra.Vibrational frequencies and modes

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to characterize the nature of chemical bonds and other weak interactions. researchgate.net QTAIM analysis can identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which are crucial for molecular recognition. nih.gov

In the context of benzenesulfonamide compounds, QTAIM can be used to analyze the electron density at the bond critical points (BCPs) between the ligand and the receptor. nih.gov The properties of the electron density at these points, such as its magnitude and the Laplacian of the electron density, provide quantitative information about the strength and nature of the interactions. researchgate.netchemrxiv.org For example, QTAIM can be used to distinguish between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds. researchgate.net This level of detail is invaluable for a precise understanding of the forces driving ligand-receptor binding. nih.gov

Molecular Electrostatic Potential Surfaces (MEPS) for Reactivity and Molecular Recognition

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its chemical reactivity and potential for intermolecular interactions. nih.gov The MEP surface maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is invaluable for understanding how a molecule like this compound will interact with biological targets such as receptors or enzymes. nih.gov

The MEP is calculated as the force acting on a positive test charge at a given point in the vicinity of the molecule, taking into account the contribution of both the electrons and nuclei. researchgate.net The resulting surface is color-coded to represent the electrostatic potential, typically with red indicating regions of most negative potential and blue indicating regions of most positive potential, following the spectrum: red < orange < yellow < green < blue. mdpi.com

For a molecule such as this compound, the MEP surface would highlight specific regions of interest for molecular recognition and reactivity:

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are prime sites for forming hydrogen bonds as acceptors. In the case of this compound, the most negative potentials are expected to be concentrated around the oxygen atoms of both the benzenesulfonamide (-SO₂NH₂) and the methanesulfonylamino (-NHSO₂CH₃) groups. These electronegative oxygen atoms create localized regions of high electron density, making them key interaction points for hydrogen bond donors in a receptor's active site.

Positive Potential Regions (Blue): These electron-poor areas indicate a propensity for nucleophilic attack and represent hydrogen bond donor sites. The most positive potentials would be located on the hydrogen atoms of the sulfonamide and amine groups (-SO₂NH₂ and -NHSO₂CH₃). These protons are acidic and are crucial for anchoring the molecule into the binding pocket of target proteins through interactions with negatively charged or polar amino acid residues.

Neutral Regions (Green): The aromatic benzene ring and the methyl group would generally exhibit a more neutral potential, representing regions where hydrophobic (van der Waals) interactions are likely to occur.

By analyzing the MEP surface, researchers can predict the molecule's binding orientation within a biological target. The distinct positive and negative regions guide the docking process, suggesting that the sulfonamide oxygens will likely interact with positively charged or hydrogen-donating residues, while the sulfonamide protons will interact with negatively charged or hydrogen-accepting residues. This predictive capability is fundamental in structure-based drug design for optimizing the electrostatic complementarity between a ligand and its target. nih.gov

Pharmacoinformatics and Cheminformatics Approaches

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to reduce the high attrition rates of drug candidates. Pharmacoinformatics and cheminformatics offer a suite of in silico tools to predict these properties before a compound is synthesized, saving significant time and resources. For benzenesulfonamide derivatives, including this compound, these computational models are routinely used to evaluate their drug-likeness and pharmacokinetic profiles.

Several key ADME parameters and drug-likeness rules are calculated based on the molecular structure. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the development process. nih.gov While specific data for this compound is not publicly available, the properties of analogous benzenesulfonamide derivatives from computational studies provide representative insights. nih.govresearchgate.net

Key predicted ADME properties for benzenesulfonamide derivatives often include:

Lipinski's Rule of Five: A widely used guideline to assess oral bioavailability. It states that a compound is more likely to be orally absorbed if it has: a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes. Compounds with a TPSA ≤ 140 Ų are generally predicted to have good cell permeability.

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: A qualitative prediction of the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Predicts whether a compound is likely to cross the BBB and enter the central nervous system.

The table below presents a typical set of predicted ADME and physicochemical properties for a representative benzenesulfonamide derivative, based on data from computational studies of similar compounds. nih.gov

Property/DescriptorPredicted ValueSignificance for Drug-Likeness
Physicochemical Properties
Molecular FormulaC₇H₁₀N₂O₄S₂Basic structural information
Molecular Weight250.29 g/mol Conforms to Lipinski's Rule (≤ 500)
logP (Lipophilicity)0.85Conforms to Lipinski's Rule (≤ 5)
Aqueous Solubility (logS)-2.5Indicates moderate solubility
TPSA118.5 ŲSuggests good cell permeability (≤ 140)
Pharmacokinetics (ADME)
GI AbsorptionHighFavorable for oral administration
BBB PermeantNoUnlikely to cause CNS side effects
P-gp SubstrateNoLow risk of efflux pump interaction
CYP1A2 inhibitorNoLow risk of drug-drug interactions
CYP2C19 inhibitorNoLow risk of drug-drug interactions
CYP2C9 inhibitorYesPotential for drug-drug interactions
CYP2D6 inhibitorNoLow risk of drug-drug interactions
CYP3A4 inhibitorNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule Violations0High probability of oral bioavailability
Bioavailability Score0.55Indicates good pharmacokinetic profile

Note: The data in this table is representative of typical computational predictions for benzenesulfonamide derivatives and does not represent experimentally verified data for this compound.

These in silico predictions are crucial for prioritizing compounds for synthesis and further experimental testing. For instance, the prediction that a compound may inhibit a specific cytochrome P450 (CYP) enzyme, such as CYP2C9, alerts researchers to a potential risk of drug-drug interactions if co-administered with other drugs metabolized by the same enzyme. nih.gov

When the experimental three-dimensional structure of a target protein has not been determined, homology modeling provides a powerful computational method to generate a reliable structural model. This technique is particularly relevant for studying the binding of ligands like this compound to specific enzyme isoforms, such as the various isoforms of carbonic anhydrase (CA), a common target for sulfonamides.

The process of homology modeling involves several key steps:

Template Identification: The amino acid sequence of the target protein (the "query") is used to search a database of known protein structures (e.g., the Protein Data Bank or PDB). A template is chosen based on high sequence identity and similarity to the query. For human CA isoforms, there are often crystal structures of other closely related isoforms that can serve as excellent templates.

Sequence Alignment: The query sequence is aligned with the template sequence. The accuracy of this alignment is critical for the quality of the final model, especially in loop regions where sequence identity may be lower.

Model Building: A three-dimensional model of the query protein is constructed based on the atomic coordinates of the aligned template structure. Conserved regions are typically built directly from the template, while variable regions, such as loops, are modeled using specialized algorithms.

Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes and optimize its geometry. The quality of the final model is then assessed using various validation tools that check its stereochemical parameters, bond lengths, and angles to ensure it is physically realistic.

Once a high-quality homology model of a target isoform is built, it can be used for molecular docking studies to investigate how this compound binds. In these simulations, the ligand is placed into the active site of the modeled protein, and its possible binding conformations and orientations are systematically explored.

For benzenesulfonamide-based inhibitors targeting carbonic anhydrases, docking studies typically reveal a conserved binding mode. The primary sulfonamide group (-SO₂NH₂) is deprotonated at physiological pH and coordinates directly to the catalytic zinc ion (Zn²⁺) in the active site. Additionally, one of the sulfonyl oxygens often forms a crucial hydrogen bond with the backbone nitrogen of a conserved threonine residue (e.g., Thr199 in CA II), further anchoring the inhibitor. nih.gov

The rest of the molecule, including the 4-Methanesulfonylamino group, extends into the active site cavity and interacts with surrounding amino acid residues. These "tail" interactions are critical for determining the binding affinity and, importantly, the selectivity of the inhibitor for different CA isoforms. The active sites of CA isoforms vary in size, shape, and the nature of their amino acid residues. Homology modeling allows researchers to visualize these subtle differences and rationally design modifications to the inhibitor's tail to exploit these variations, thereby engineering isoform-selective inhibitors.

Emerging Research Directions and Future Perspectives for Benzenesulfonamide Chemistry

Rational Design of Highly Selective Enzyme Inhibitors Based on Structural Insights

The rational, structure-based design of enzyme inhibitors represents a paradigm shift from traditional high-throughput screening, enabling the creation of highly selective molecules with minimized off-target effects. This approach is particularly fruitful for the benzenesulfonamide (B165840) class, renowned for its role as a zinc-binding function in metalloenzymes.

A primary example is the design of selective inhibitors for carbonic anhydrases (CAs), a family of 15 human isoforms, many of which are implicated in various diseases. mdpi.com While drugs like acetazolamide (B1664987) are effective, their lack of isoform specificity leads to side effects. mdpi.comacs.org Modern inhibitor design leverages detailed structural information from X-ray crystallography to achieve selectivity. nih.gov The core benzenesulfonamide group typically coordinates with the catalytic Zn²⁺ ion at the bottom of a cone-shaped active site cavity. mdpi.comrsc.org Selectivity is achieved by modifying the "tail" of the benzenesulfonamide scaffold, which extends outward to interact with distinct hydrophilic and hydrophobic regions of the active site that vary between isoforms. nih.govrsc.org

Structural studies have shown that active-site residues, particularly at positions 92 and 131, are critical in dictating the binding orientation and affinity of inhibitors, while the appended tail groups are key modulators of isoform specificity. nih.gov For instance, researchers have successfully designed di-meta-substituted fluorinated benzenesulfonamides with picomolar affinity for the cancer-associated CAIX isoform, achieving up to 1000-fold selectivity over ubiquitous off-target isozymes like CA I and CA II. acs.org The crystal structures of these inhibitors in complex with CAIX revealed that specific substituents can fully occupy both hydrophobic and hydrophilic pockets within the active site, a feat not achieved by older generations of inhibitors. acs.org This detailed structural understanding allows for the precise tailoring of molecules to fit the unique topology of a target enzyme, a strategy that holds immense potential for developing next-generation inhibitors based on the 4-Methanesulfonylamino-benzenesulfonamide framework.

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms
CompoundTarget IsoformInhibitory Activity (IC₅₀ or Kᵢ)Selectivity ProfileReference
Thiazolone-Benzenesulfonamide 4e hCA IX10.93 nM (IC₅₀)Highly selective over hCA II (IC₅₀ = 1.55 µM) rsc.org
Thiazolone-Benzenesulfonamide 4g hCA IX25.06 nM (IC₅₀)Highly selective over hCA II (IC₅₀ = 3.92 µM) rsc.org
Di-meta-substituted Fluorinated Benzenesulfonamide 13 hCA IXPicomolar affinity (Kd)>1000-fold selectivity over CA I and CA II acs.org
Di-meta-substituted Fluorinated Benzenesulfonamide 14 hCA IXPicomolar affinity (Kd)>1000-fold selectivity over CA I and CA II acs.org
Benzoylthioureido Benzenesulfonamide 7c hCA I33.00 nM (Kᵢ)More potent against hCA I than reference drug Acetazolamide (Kᵢ = 250.00 nM) tandfonline.com

Exploration of Novel Therapeutic Applications Beyond Established Areas for Benzenesulfonamide Scaffolds

The structural versatility of the benzenesulfonamide scaffold has prompted its exploration in a multitude of therapeutic areas beyond its classical roles as antibacterial, diuretic, and anti-glaucoma agents. Researchers are increasingly identifying novel applications by targeting enzymes and pathways previously not associated with this chemical class.

Anticancer Therapy: A significant emerging area is oncology. The overexpression of carbonic anhydrase isoforms IX and XII in various hypoxic tumors has made them prime targets for anticancer drugs. rsc.orgacs.org Selective CAIX inhibitors based on the benzenesulfonamide scaffold have shown potent anti-proliferative activity against breast cancer cell lines. rsc.orgresearchgate.net Furthermore, novel benzenesulfonamide hybrids have been developed that inhibit tumor growth in ovarian cancer models by modulating the Wnt/β-catenin/GSK3β pathway. nih.gov Other research has focused on designing dual-target inhibitors, such as derivatives that inhibit both tubulin polymerization and STAT3 phosphorylation, showing potent antitumor effects. nih.gov

Antiviral Agents: The benzenesulfonamide scaffold is being investigated for its potential against viral infections. Through structural optimization, researchers have identified benzenesulfonamide derivatives as potent inhibitors of the influenza A hemagglutinin (HA) protein. nih.gov These compounds act by binding to a highly conserved region of the HA protein, stabilizing its prefusion structure and preventing the virus from fusing with the host cell membrane. nih.gov This mechanism offers a promising strategy for developing novel anti-influenza agents. nih.gov

Neurodegenerative Diseases: Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. mdpi.com Recently, a novel 4-(2-methyloxazol-4-yl)benzenesulfonamide was identified as a selective MAO-B inhibitor. mdpi.comresearchgate.net This discovery opens a new avenue for developing benzenesulfonamide-based compounds as potential treatments for neurodegenerative disorders. mdpi.com

Antimicrobial and Anti-biofilm Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Benzenesulfonamide derivatives have been designed and synthesized that exhibit significant antibacterial activity against pathogens like S. aureus and potent anti-biofilm activity against K. pneumonia. rsc.org These activities are often linked to the inhibition of microbial carbonic anhydrases, highlighting a mechanism to combat bacterial growth and pathogenicity. rsc.org

Integration of Advanced Computational Methodologies in the Drug Discovery Pipeline

The process of bringing a new drug to market is notoriously long and expensive. beilstein-journals.orgnih.govazolifesciences.com Computer-Aided Drug Design (CADD) has become an indispensable tool for accelerating this process, reducing costs by predicting the properties and interactions of potential drug candidates before they are synthesized. beilstein-journals.orgazolifesciences.comnih.gov Benzenesulfonamide research has extensively benefited from these in silico techniques.

Molecular Docking: This is one of the most common structure-based methods, used to predict the preferred binding orientation of a ligand to its target protein. beilstein-journals.orgrjb.ro For benzenesulfonamides, docking studies have been crucial in elucidating binding modes with various enzymes, including carbonic anhydrases, penicillin-binding proteins, and monoamine oxidase. nih.govmdpi.comrjb.ro These simulations help researchers understand key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity, thereby guiding the design of more potent compounds. nih.govnih.gov For example, docking studies on a novel MAO-B inhibitor revealed that its sulfonamide group binds within the substrate cavity of the enzyme, explaining its inhibitory action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate the chemical structure of compounds with their biological activity. mdpi.com By developing 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can predict the activity of unsynthesized benzenesulfonamide derivatives. nih.gov This allows for the prioritization of compounds with the highest predicted potency for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. beilstein-journals.org For benzenesulfonamide inhibitors, MD simulations have been used to confirm the stability of the binding pose predicted by docking and to analyze the flexibility of the complex. nih.govresearchgate.net This information is vital for understanding the sustained interaction between the inhibitor and its target.

ADMET Prediction: A significant cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). nih.govmdpi.com Computational tools can now predict these properties from a molecule's structure, allowing for the early identification and elimination of candidates with unfavorable profiles. nih.govmdpi.com In silico ADMET analysis has been applied to newly designed sulfonamides to ensure good oral bioavailability and low toxicity, increasing the likelihood of success in later developmental stages. nih.govnih.gov

Table 2: Application of Computational Methods in Benzenesulfonamide Research
Computational MethodApplicationKey Findings/PurposeReference
Molecular DockingPredicting binding mode of inhibitors in enzyme active sites (e.g., CA IX, MAO-B, PBP-2X)Identifies key hydrogen bonds and hydrophobic interactions; guides rational design of more potent inhibitors. rsc.orgmdpi.comrjb.ro
3D-QSAR (CoMFA/CoMSIA)Developing models to predict the inhibitory activity of new sulfonamide derivativesAllows for virtual screening and prioritization of compounds for synthesis based on predicted potency. nih.gov
Molecular Dynamics (MD) SimulationAnalyzing the stability and dynamics of ligand-receptor complexes over timeConfirms the stability of docking poses and provides insights into the flexibility of the binding interaction. nih.gov
ADMET PredictionEvaluating pharmacokinetic and toxicity profiles of newly designed compoundsFilters out candidates with poor oral bioavailability or high predicted toxicity early in the discovery pipeline. nih.govnih.gov

Innovative Synthetic Strategies for Efficient and Sustainable Production of Benzenesulfonamides

The principles of green chemistry are increasingly influencing pharmaceutical manufacturing, aiming to design processes that are environmentally benign, economically viable, and efficient. jocpr.compharmacyjournal.org The synthesis of benzenesulfonamides is evolving to incorporate these principles, moving away from traditional methods that often rely on hazardous solvents and reagents.

One significant advancement is the development of synthetic methods in aqueous media. A facile and environmentally friendly synthesis of sulfonamides has been described that occurs in water, using equimolar amounts of the starting amine and arylsulfonyl chloride. rsc.org This process eliminates the need for organic bases and simplifies product isolation to a simple filtration step, resulting in excellent yields and purity without further purification. rsc.org

Another key area of innovation is the use of catalysis to improve efficiency and reduce waste, a core principle of green chemistry known as atom economy. jocpr.comjddhs.com Modern synthetic routes focus on streamlining multi-step processes to minimize resource consumption and waste generation. jocpr.com For example, new protocols for creating substituted benzenesulfonamides often involve efficient coupling reactions or one-pot procedures that combine several steps, thereby reducing the need for intermediate purification and minimizing solvent use. acs.org The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles tethered to a benzenesulfonamide core, for instance, has been achieved through efficient azide (B81097)–enolate cycloaddition reactions. mdpi.com

Q & A

Q. Table 1: Example Reaction Conditions

ComponentDetails
SolventDichloromethane
CatalystPyridine (1.2 eq)
TemperatureRoom temperature (24–48 hours)
Work-upEthanol/water recrystallization

Basic: How is the crystal structure of this compound validated?

Methodological Answer:
X-ray crystallography is the gold standard:

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
  • Structure Solution : Employ SHELXD for phase determination and SHELXL for least-squares refinement .
  • Validation : Check for structural plausibility using the IUCr’s checkCIF tool, ensuring R-factor < 0.05 and wR2 < 0.10 .

Note : Polymorphs may require twinning analysis (e.g., using PLATON) to resolve overlapping diffraction patterns .

Advanced: How to resolve contradictions in crystallographic data for sulfonamide derivatives?

Methodological Answer:
Contradictions often arise from disordered solvent molecules or incorrect space group assignment. Mitigation strategies include:

  • Centrosymmetry Testing : Compare refinement metrics (e.g., R-factor) in centrosymmetric vs. non-centrosymmetric space groups .
  • Flack Parameter Analysis : Use the Flack x parameter to validate enantiopurity, avoiding false chirality assignments in near-centrosymmetric structures .
  • Data Cross-Validation : Re-refine datasets with alternative software (e.g., OLEX2 vs. SHELXL) to identify systematic errors .

Advanced: What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with antimicrobial activity. Train models using datasets from PubChem BioAssay .
  • Molecular Docking : Prepare ligand (sulfonamide) and receptor (e.g., carbonic anhydrase II) files in AutoDock Vina. Grid boxes should cover active sites (e.g., Zn²⁺ coordination region). Analyze binding poses for hydrogen-bond interactions with Thr199/Glu106 residues .

Q. Table 2: Example Docking Parameters

ParameterValue
SoftwareAutoDock Vina
Grid Size25 × 25 × 25 Å
Scoring FunctionAMBER force field
Output MetricBinding affinity (ΔG, kcal/mol)

Basic: What analytical techniques confirm sulfonamide purity and identity?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) at 1.0 mL/min. Detect at 254 nm; retention time should match reference standards .
  • NMR : Confirm substitution patterns via ¹H NMR (e.g., singlet for SO₂NH at δ 7.5–8.0 ppm) and ¹³C NMR (quaternary carbons adjacent to sulfonyl groups at δ 125–135 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks with <2 ppm deviation from theoretical mass .

Advanced: How to design experiments analyzing structure-property relationships in sulfonamides?

Methodological Answer:

  • Derivative Synthesis : Modify the methanesulfonyl or benzene ring with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) .
  • Property Testing : Measure solubility (shake-flask method), thermal stability (DSC/TGA), and bioactivity (microplate assays against E. coli or S. aureus) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent effects with observed properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.